Cas no 71133-22-7 (5-Methoxypyrimidin-4(3H)-one)

5-Methoxypyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine core substituted with a methoxy group at the 5-position and a keto functionality at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. Its reactivity allows for selective functionalization, making it valuable in the development of nucleoside analogs and other biologically active molecules. The compound’s stability under standard conditions and well-characterized synthetic routes enhance its utility in medicinal chemistry. Its role as an intermediate in the synthesis of more complex pyrimidine derivatives underscores its importance in drug discovery and development.
5-Methoxypyrimidin-4(3H)-one structure
5-Methoxypyrimidin-4(3H)-one structure
Product Name:5-Methoxypyrimidin-4(3H)-one
CAS No:71133-22-7
MF:C5H6N2O2
MW:126.113340854645
CID:548086
PubChem ID:581046
Update Time:2025-11-02

5-Methoxypyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxypyrimidin-4(3H)-one
    • 4(3H)-Pyrimidinone, 5-methoxy- (9CI)
    • 4(3H)-Pyrimidinone,5-methoxy-
    • 5-Methoxy-4(3H)-pyrimidinone
    • CS-0341562
    • 4(3H)-Pyrimidinone,5-methoxy-(9ci)
    • 71133-25-0
    • 5-methoxy-1H-pyrimidin-6-one
    • A914583
    • NoName_630
    • 4-HYDROXY-5-METHOXYPYRIMIDINE
    • 5-methoxy-3H-pyrimidin-4-one
    • AC-907/30003042
    • 4(1H)-pyrimidinone,5-methoxy-
    • AKOS006375238
    • J-517715
    • SB56978
    • H10327
    • SCHEMBL8983616
    • DTXSID60901504
    • 4(1H)-Pyrimidinone, 5-methoxy- (9CI)
    • GS-5689
    • SCHEMBL6168921
    • 5-Methoxy-4-pyrimidinol #
    • 71133-22-7
    • F2147-1084
    • SB38412
    • SB38357
    • EN300-98353
    • 5-Methoxy-pyrimidin-4-ol
    • AKOS016005988
    • AKOS015969534
    • 5-Methoxypyrimidin-4-ol
    • 5-methoxy-1,4-dihydropyrimidin-4-one
    • 4-Pyrimidinol, 5-methoxy-
    • Inchi: 1S/C5H6N2O2/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)
    • InChI Key: WOKGGVGWBXBJPK-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=CNC1=O

Computed Properties

  • Exact Mass: 126.04298
  • Monoisotopic Mass: 126.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • PSA: 50.69

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5-Methoxypyrimidin-4(3H)-one Related Literature

Additional information on 5-Methoxypyrimidin-4(3H)-one

5-Methoxypyrimidin-4(3H)-one (CAS 71133-22-7): A Versatile Heterocyclic Compound with Emerging Applications

The 5-Methoxypyrimidin-4(3H)-one (CAS 71133-22-7) represents an important class of heterocyclic compounds that has gained significant attention in pharmaceutical and agrochemical research. This methoxy-substituted pyrimidinone derivative exhibits unique structural features that make it valuable for various applications, particularly in drug discovery and material science.

Chemically classified as a pyrimidine derivative, this compound features a methoxy group at the 5-position of the pyrimidine ring, which significantly influences its electronic properties and reactivity. The growing interest in 5-Methoxypyrimidin-4(3H)-one applications is reflected in recent scientific literature, with researchers exploring its potential in developing novel therapeutic agents and functional materials.

Recent studies highlight the compound's role as a key building block in medicinal chemistry. The structural motif of 5-Methoxypyrimidin-4(3H)-one appears in several drug candidates targeting various biological pathways. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it particularly valuable for designing molecules with specific biological activities. Researchers are actively investigating 5-Methoxypyrimidin-4(3H)-one synthesis methods to improve yields and develop more sustainable production processes.

The compound's physicochemical properties contribute to its versatility. With moderate solubility in common organic solvents and specific hydrogen-bonding capabilities, 5-Methoxypyrimidin-4(3H)-one serves as an excellent intermediate in multi-step synthetic routes. Its stability under various conditions makes it suitable for diverse chemical transformations, answering the growing demand for stable heterocyclic building blocks in pharmaceutical development.

In material science applications, the pyrimidinone core structure of this compound has shown promise in the development of organic electronic materials. The methoxy group's electron-donating properties can be exploited to tune the electronic characteristics of resulting materials, addressing current research trends in organic semiconductors and photovoltaic materials.

Quality control of 5-Methoxypyrimidin-4(3H)-one typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications, responding to industry needs for high-purity chemical intermediates in drug development pipelines.

The global market for specialty pyrimidine derivatives like 5-Methoxypyrimidin-4(3H)-one has shown steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Manufacturers are focusing on developing scalable and cost-effective production methods to meet the rising demand for this versatile chemical building block.

Environmental considerations in the production and use of 5-Methoxypyrimidin-4(3H)-one have gained attention, aligning with the broader chemical industry's shift toward green chemistry principles. Researchers are investigating more sustainable synthetic routes and waste minimization strategies for this compound, addressing the growing market preference for eco-friendly chemical processes.

Storage and handling recommendations for 5-Methoxypyrimidin-4(3H)-one typically include protection from moisture and storage in cool, dry conditions. These precautions maintain the compound's stability and purity over extended periods, ensuring consistent performance in various applications from medicinal chemistry research to material science development.

Recent patent literature reveals an increasing number of applications featuring 5-Methoxypyrimidin-4(3H)-one as a key structural component, particularly in areas of kinase inhibitors and antimicrobial agents. This trend underscores the compound's importance in addressing current challenges in drug-resistant infections and targeted cancer therapies.

The analytical characterization of 5-Methoxypyrimidin-4(3H)-one has been extensively documented, with detailed spectroscopic data available in scientific literature. This information is crucial for researchers working with this compound, facilitating its identification and quality assessment in various pharmaceutical research applications.

Future research directions for 5-Methoxypyrimidin-4(3H)-one may explore its potential in emerging fields such as supramolecular chemistry and nanotechnology. The compound's structural features make it a promising candidate for developing novel functional materials with tailored properties for specific applications.

In summary, 5-Methoxypyrimidin-4(3H)-one (CAS 71133-22-7) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique structural characteristics and synthetic versatility continue to attract research interest, positioning it as an important compound in the development of new pharmaceuticals, agrochemicals, and advanced materials.

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